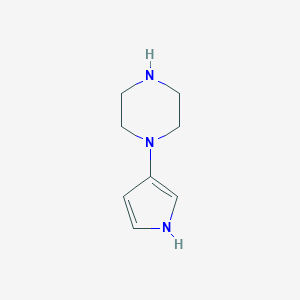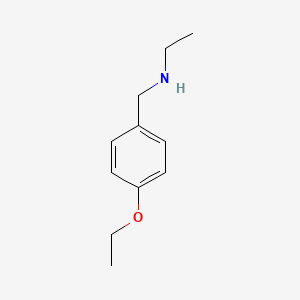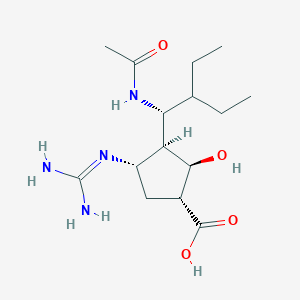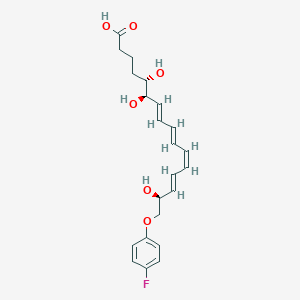
3-Deaza-2'-deoxyuridine-5'-triphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Deaza-2’-deoxyuridine-5’-triphosphate is a modified nucleotide analog of deoxyuridine triphosphate. It is characterized by the replacement of a nitrogen atom with a carbon atom in the pyrimidine ring, which significantly alters its chemical properties and biological activity. This compound is primarily used in scientific research, particularly in the fields of molecular biology and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deaza-2’-deoxyuridine-5’-triphosphate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the deoxyribose sugar moiety, the attachment of the pyrimidine base, and the subsequent phosphorylation to form the triphosphate group. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and the use of specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3-Deaza-2’-deoxyuridine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) is common to ensure the final product meets the required specifications for research use.
化学反应分析
Types of Reactions
3-Deaza-2’-deoxyuridine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triphosphate group can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrimidine ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The triphosphate group is susceptible to hydrolysis, leading to the formation of deoxyribonucleoside monophosphate and diphosphate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions include various phosphorylated derivatives of 3-Deaza-2’-deoxyuridine, which are useful intermediates in further chemical synthesis and biological studies.
科学研究应用
3-Deaza-2’-deoxyuridine-5’-triphosphate has a wide range of applications in scientific research:
Molecular Biology: It is used in DNA sequencing and amplification techniques, such as polymerase chain reaction (PCR), where it serves as a substrate for DNA polymerases.
Biochemistry: The compound is employed in studies of enzyme kinetics and mechanisms, particularly those involving nucleotide metabolism.
Medicine: Research into antiviral and anticancer therapies often utilizes this compound to investigate the effects of nucleotide analogs on cellular processes.
Industry: It is used in the development of diagnostic assays and as a chemical intermediate in the synthesis of other biologically active compounds.
作用机制
The mechanism of action of 3-Deaza-2’-deoxyuridine-5’-triphosphate involves its incorporation into DNA by DNA polymerases. Once incorporated, it can disrupt normal DNA replication and repair processes, leading to cell cycle arrest and apoptosis. The compound targets specific enzymes involved in nucleotide metabolism, such as deoxyuridine triphosphate nucleotidohydrolase, which helps regulate the levels of nucleotide pools within the cell.
相似化合物的比较
Similar Compounds
Deoxyuridine Triphosphate: A naturally occurring nucleotide involved in DNA synthesis.
5-Bromo-2’-deoxyuridine: A thymidine analog used in the study of DNA synthesis and repair.
2’-Deoxycytidine Triphosphate: Another nucleotide analog used in molecular biology research.
Uniqueness
3-Deaza-2’-deoxyuridine-5’-triphosphate is unique due to the substitution of a nitrogen atom with a carbon atom in the pyrimidine ring. This modification alters its chemical properties, making it more resistant to enzymatic degradation and enhancing its stability in biological systems. Additionally, its ability to disrupt DNA replication and repair processes makes it a valuable tool in research focused on understanding cellular mechanisms and developing therapeutic strategies.
属性
CAS 编号 |
1881279-84-0 |
|---|---|
分子式 |
C₁₀H₁₆NO₁₄P₃ |
分子量 |
467.15 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine](/img/structure/B1144937.png)


